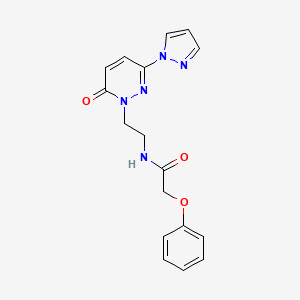
N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)-2-phenoxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)-2-phenoxyacetamide, also known as OPAA, is a novel compound that has recently gained attention in the field of scientific research. It belongs to the class of pyridazinone derivatives and has shown promising results in various studies related to its biological activities.
Scientific Research Applications
Organic Synthesis and Catalysis
Research highlights the importance of heterocyclic N-oxide molecules, including pyridazine and pyrazole derivatives, in organic synthesis and catalysis. These molecules serve as versatile synthetic intermediates due to their unique chemical reactivity, enabling the formation of complex molecular architectures. They are crucial in designing catalysts and in asymmetric synthesis, showcasing their applicability in creating medically relevant molecules (Li et al., 2019).
Drug Development and Medicinal Applications
The synthesis and biological significance of pyrazole and pyridazine derivatives have been widely acknowledged in drug development. These compounds exhibit a broad spectrum of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antioxidant properties. Their incorporation into drug design has led to the development of novel therapeutic agents, demonstrating their critical role in medicinal chemistry (Dar & Shamsuzzaman, 2015; Shaaban et al., 2012).
Antioxidant Activity Studies
The understanding of antioxidant mechanisms and the development of assays to measure antioxidant capacity have been significantly advanced by studies focusing on compounds containing phenolic groups, which are structurally related to the compound . These studies have laid the groundwork for assessing the antioxidant potential of various substances, including those with pyrazole and pyridazine moieties (Munteanu & Apetrei, 2021; Huang et al., 2005).
properties
IUPAC Name |
N-[2-(6-oxo-3-pyrazol-1-ylpyridazin-1-yl)ethyl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3/c23-16(13-25-14-5-2-1-3-6-14)18-10-12-22-17(24)8-7-15(20-22)21-11-4-9-19-21/h1-9,11H,10,12-13H2,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFQJTODSBFQYQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NCCN2C(=O)C=CC(=N2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


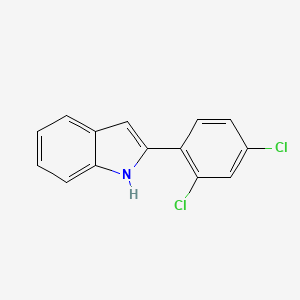
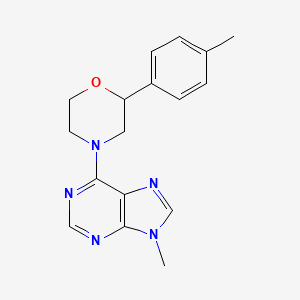
![4-allyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B3012267.png)
![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]cyclohexanecarboxamide](/img/structure/B3012269.png)


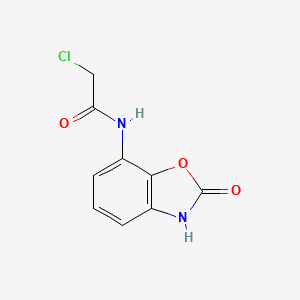
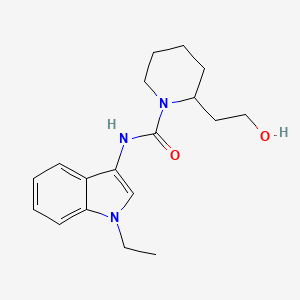
![2,4-Difluoro-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide](/img/structure/B3012278.png)

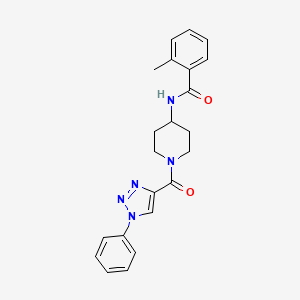
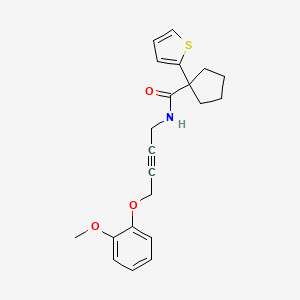
![N-mesityl-2-(3-oxo-8-(phenylthio)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B3012283.png)